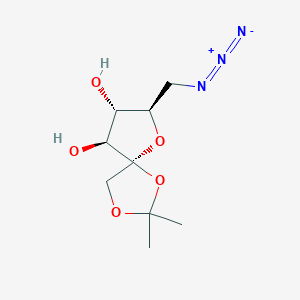

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is a specialized carbohydrate derivative with significant applications in biomedicine and biochemical research. This compound is known for its ability to selectively target enzymes or receptors involved in various pathological conditions, including cancer, insulin dysregulation, and viral infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose typically involves the protection of the fructose molecule followed by azidation. The isopropylidene group is introduced to protect the hydroxyl groups of fructose, and then the azido group is introduced at the 5-position through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce carbonyl groups .

Applications De Recherche Scientifique

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various carbohydrate derivatives.

Biology: The compound is employed in the study of enzyme mechanisms and receptor interactions.

Medicine: It has potential therapeutic applications in targeting cancer cells, regulating insulin, and combating viral infections.

Industry: The compound is used in the production of specialized biochemical reagents and markers

Mécanisme D'action

The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose involves its interaction with specific enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to target molecules. This selective targeting allows for precise intervention in biochemical pathways, making it useful in therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Azido-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: Another azido sugar derivative with similar protective groups.

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: A related compound with the azido group at a different position.

Uniqueness

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is unique due to its specific structural configuration and the position of the azido group, which confer distinct reactivity and biological activity compared to other similar compounds .

Activité Biologique

5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose is a derivative of fructose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azido group, which enhances its reactivity and potential for biological interactions. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C9H15N3O5

- Molecular Weight : 245.23 g/mol

Structural Characteristics

The compound features a unique structure that includes an azido group at the 5-position of the fructose molecule, which is protected by isopropylidene groups at the 1 and 2 positions. This configuration influences its solubility and reactivity.

Synthesis

The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose typically involves:

- Protection of Fructose : The hydroxyl groups at positions 1 and 2 are protected using isopropylidene groups.

- Azidation : The primary alcohol at position 5 is converted into an azide through an SN2 reaction with sodium azide under heated conditions.

This method allows for the selective introduction of the azido group while maintaining the stability of the fructose backbone.

Biological Activity

Research indicates that 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of fructose can enhance the efficacy of anticancer agents. For instance, compounds linked to fructose have demonstrated significant activity against various cancer cell lines, including SUM159 cells, with IC50 values indicating potent cytotoxic effects. The azido group may play a crucial role in enhancing these effects by facilitating interactions with cellular targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological mechanisms underlying the activity of 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose are not fully elucidated but are believed to involve:

- Interaction with Cellular Pathways : The azido group may facilitate binding to specific proteins or enzymes involved in cancer cell proliferation or bacterial metabolism.

- Induction of Apoptosis : Some studies suggest that fructose derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Anticancer Efficacy

In a study focusing on carbohydrate-small molecule hybrids, compounds derived from fructose were synthesized and tested against breast cancer cell lines. The results indicated that certain regioisomers exhibited enhanced potency compared to their non-carbohydrate counterparts, with 5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose showing promising results in reducing cell viability .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various sugar derivatives. The azido-containing fructose derivative was found to inhibit growth in specific bacterial strains more effectively than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O5 |

| Molecular Weight | 245.23 g/mol |

| Anticancer IC50 | Varies (e.g., 6.9 µM in SUM159) |

| Antimicrobial Activity | Effective against certain strains |

Propriétés

Formule moléculaire |

C9H15N3O5 |

|---|---|

Poids moléculaire |

245.23 g/mol |

Nom IUPAC |

(5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)15-4-9(17-8)7(14)6(13)5(16-9)3-11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |

Clé InChI |

SFLKASYCODSQOM-JAKMQLQISA-N |

SMILES isomérique |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)C |

SMILES canonique |

CC1(OCC2(O1)C(C(C(O2)CN=[N+]=[N-])O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.